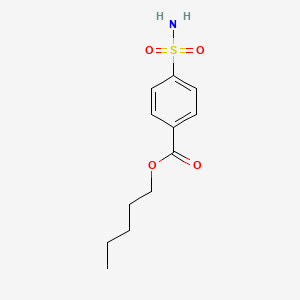

Pentyl 4-sulfamoylbenzoate

Description

Structure

3D Structure

Properties

CAS No. |

59777-60-5 |

|---|---|

Molecular Formula |

C12H17NO4S |

Molecular Weight |

271.33 g/mol |

IUPAC Name |

pentyl 4-sulfamoylbenzoate |

InChI |

InChI=1S/C12H17NO4S/c1-2-3-4-9-17-12(14)10-5-7-11(8-6-10)18(13,15)16/h5-8H,2-4,9H2,1H3,(H2,13,15,16) |

InChI Key |

LGLRZKHJXSBVGX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Pentyl 4 Sulfamoylbenzoate and Its Analogs

Esterification Reactions for Pentyl 4-sulfamoylbenzoate Synthesis

The primary method for the synthesis of this compound is the esterification of 4-sulfamoylbenzoic acid. This reaction targets the carboxylic acid functionality of the molecule.

General Procedures for the Esterification of 4-Sulfamoylbenzoic Acid

The conversion of 4-sulfamoylbenzoic acid to its corresponding esters, such as this compound, is typically achieved through Fischer-Speier esterification. masterorganicchemistry.comathabascau.ca This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comjkchemical.com

The general mechanism proceeds through the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.comyoutube.com To favor the formation of the ester product, the equilibrium of this reversible reaction is often shifted to the right by using an excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation. jkchemical.comoperachem.com

Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.com The reaction is typically conducted under reflux conditions, with the temperature determined by the boiling point of the alcohol used as the solvent. operachem.com

Table 1: General Conditions for Fischer Esterification of 4-Sulfamoylbenzoic Acid

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | 4-Sulfamoylbenzoic acid, Alcohol | masterorganicchemistry.comathabascau.ca |

| Catalyst | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | operachem.com |

| Solvent | Excess of the corresponding alcohol | jkchemical.comoperachem.com |

| Temperature | Reflux | operachem.com |

| Key Strategy | Removal of water to shift equilibrium | jkchemical.com |

Specific Synthetic Routes Involving Pentyl Alcohols or Related Hydroxyalkyl Moieties

While detailed experimental procedures for the synthesis of this compound are not extensively documented in the surveyed literature, its preparation can be inferred from the general principles of Fischer esterification. The synthesis would involve the reaction of 4-sulfamoylbenzoic acid with pentanol (B124592) in the presence of an acid catalyst. mdpi.com

A related example is the synthesis of n-pentyl 3-n-pentylamino-4-phenoxy-5-sulphamyl-benzoate, where a substituted 4-sulfamoylbenzoic acid is refluxed with n-pentanol and concentrated sulfuric acid for 24 hours. researchgate.net This demonstrates the applicability of the Fischer esterification to produce pentyl esters of sulfamoylbenzoic acid derivatives.

Synthesis of Related Sulfamoylbenzoic Acid Derivatives

The versatility of the 4-sulfamoylbenzoic acid scaffold allows for various modifications to its structure, leading to a wide range of derivatives with diverse properties. These modifications primarily target the sulfamoyl moiety and the aromatic ring.

N-Substitution Strategies on the Sulfamoyl Moiety

The nitrogen atom of the sulfamoyl group is a key site for derivatization. Various N-substituted 4-sulfamoylbenzoic acid derivatives have been synthesized, often starting from methyl 4-(chlorosulfonyl)benzoate.

One common strategy involves the reaction of methyl 4-(chlorosulfonyl)benzoate with a primary or secondary amine in the presence of a base like pyridine (B92270) or triethylamine. This is followed by the hydrolysis of the methyl ester to yield the corresponding N-substituted 4-sulfamoylbenzoic acid. d-nb.info For instance, N-aryl-N-arylmethyl substituted 4-sulfamoylbenzoic acids have been prepared by reacting methyl 4-(chlorosulfonyl)benzoate with an aniline (B41778) derivative, followed by the introduction of a benzyl (B1604629) or naphthylmethyl group at the nitrogen atom using an appropriate halide in the presence of potassium carbonate (K₂CO₃). The final step is the saponification of the methyl ester with aqueous potassium hydroxide (B78521) (KOH). d-nb.info

In some cases, the substitution is carried out on the pre-formed sulfonamide. For example, a sulfonamide was treated with 2-(2-chloroethoxy)ethanol, with the hydroxyl group protected as a silyl (B83357) ether, to introduce a hydroxyethylethoxy substituent at the sulfonamide nitrogen. researchgate.net

Table 2: Examples of N-Substitution Strategies for 4-Sulfamoylbenzoic Acid Derivatives

| Starting Material | Reagents | Substitution Type | Reference |

|---|---|---|---|

| Methyl 4-(chlorosulfonyl)benzoate | Aniline derivative, Benzyl/Naphthylmethyl halide, KOH | N-Aryl-N-arylmethyl | d-nb.info |

| Methyl 4-(chlorosulfonyl)benzoate | Tryptamine derivative | N-Indolylethyl | d-nb.info |

| Sulfonamide | 2-(2-chloroethoxy)ethanol (protected) | N-Hydroxyethylethoxy | researchgate.net |

Modifications and Substitutions on the Benzoate (B1203000) Aromatic Ring System

The aromatic ring of 4-sulfamoylbenzoic acid can also be modified to introduce various substituents, altering the electronic and steric properties of the molecule.

Halogenation of the aromatic ring is a common modification. For example, 4-halo-3-sulfamoylbenzoic acids can be prepared by the chlorosulfonation of 4-bromo- or 4-chlorobenzoic acid. google.com This introduces a halogen atom onto the benzene (B151609) ring.

Alkoxy groups can also be introduced. For instance, 4-methoxy-3-(N-substituted)sulfamoylbenzoic acids have been synthesized, where a methoxy (B1213986) group is present on the aromatic ring. google.com Another example involves the synthesis of 3-substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids, where various groups are introduced at the 3- and 4-positions of the benzoic acid ring. nih.gov The synthesis of 4-phenoxy-5-sulfamoylbenzoic acid derivatives has also been reported. sigmaaldrich.com

Nitration of the aromatic ring is another possibility, as demonstrated by the preparation of 3-nitro-4-chloro-N,N-dimethylaminomethyleneaminosulfonyl-benzoic acid from 4-chloro-5-sulfamoylbenzoic acid using fuming nitric acid. google.com

Table 3: Examples of Aromatic Ring Modifications of 4-Sulfamoylbenzoic Acid

| Modification | Synthetic Approach | Resulting Structure | Reference |

|---|---|---|---|

| Halogenation | Chlorosulfonation of 4-halobenzoic acids | 4-Halo-3-sulfamoylbenzoic acid | google.com |

| Alkoxylation | Starting from alkoxy-substituted precursors | 4-Methoxy-3-sulfamoylbenzoic acid derivatives | google.com |

| Arylation/Alkylation | Various methods to introduce substituents at positions 3 and 4 | 3,4-Disubstituted-5-sulfamoylbenzoic acids | nih.gov |

| Nitration | Reaction with fuming nitric acid | 3-Nitro-4-chloro-5-sulfamoylbenzoic acid derivative | google.com |

Integration into Hybrid Structures and Complex Molecular Architectures

The 4-sulfamoylbenzoic acid moiety has been incorporated into larger, more complex molecules, often to combine its properties with those of other pharmacologically active scaffolds.

One such example is the synthesis of hybrid molecules containing an adamantane (B196018) moiety. N-(adamantan-1-yl)-4-sulfamoylbenzamide was synthesized by first converting 4-sulfamoylbenzoic acid to its acyl halide using thionyl chloride, followed by conjugation with amantadine. mdpi.com Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for these types of conjugations. researchgate.net

Another class of hybrid molecules involves the linkage of 4-sulfamoylbenzoic acid with a thiazole (B1198619) ring. For instance, a thiazole-sulfonamide hybrid was synthesized where 4-sulfamoylbenzoic acid was first reduced to the corresponding benzyl alcohol, which was then further reacted to form the final hybrid structure. frontiersin.org In a different approach, 4-sulfamoylbenzoyl chloride, obtained from 4-sulfamoylbenzoic acid and thionyl chloride, was used to esterify a pre-existing molecule containing a different heterocyclic system. mdpi.com

Table 4: Examples of Hybrid Structures Incorporating 4-Sulfamoylbenzoic Acid

| Hybrid Moiety | Synthetic Strategy | Key Intermediate | Reference |

|---|---|---|---|

| Adamantane | Acyl halide formation followed by amidation | 4-Sulfamoylbenzoyl chloride | mdpi.com |

| Thiazole | Reduction of carboxylic acid and subsequent multi-step synthesis | (4-(Aminosulfonyl)phenyl)methanol | frontiersin.org |

| Various Heterocycles | Esterification with a heterocyclic alcohol | 4-Sulfamoylbenzoyl chloride | mdpi.com |

Intermediate Compound Synthesis and Precursor Chemistry Relevant to Sulfamoylbenzoates

The synthesis of this compound and its analogs relies on the strategic preparation of key intermediates and precursors. These foundational steps are critical for achieving the desired molecular architecture and ensuring high yields and purity of the final products. The following sections detail the synthesis of essential building blocks, including acylating agents and substituted hydroxyalkylaminoesters, as well as the application of modern synthetic strategies like multicomponent reactions.

Preparation of 4-Sulfamoylbenzoyl Chloride and Related Acylating Agents

The primary route to synthesizing 4-sulfamoylbenzoyl chloride, a key acylating agent, begins with 4-sulfamoylbenzoic acid. sigmaaldrich.com A common and effective method for this transformation is the reaction of 4-sulfamoylbenzoic acid with thionyl chloride (SOCl₂). google.comprepchem.com This reaction, typically performed under reflux, efficiently converts the carboxylic acid group into a more reactive acyl chloride. The excess thionyl chloride can be removed by distillation under reduced pressure, yielding the desired 4-sulfamoylbenzoyl chloride, which can often be used in subsequent steps without extensive purification. google.com

For instance, heating 10 grams of 4-chloro-3-(methylsulfamoyl)benzoic acid with 100 ml of thionyl chloride at reflux for four hours, followed by removal of excess thionyl chloride, yields 4-chloro-3-(methylsulfamoyl)benzoyl chloride. google.com A similar procedure is employed for the ethylsulfamoyl analog, where heating at reflux for two hours is sufficient. google.com The general applicability of thionyl chloride for converting 4-halo-3-sulfamoylbenzoic acids to their corresponding acyl chlorides is well-established, providing excellent yields at both room and reflux temperatures. google.com

An analogous compound, 4-chloro-3-sulfamoylbenzoyl chloride, is prepared from 4-chloro-3-sulfamoylbenzoic acid and thionyl chloride. prepchem.com The synthesis of the starting material, 4-chloro-3-sulfamoylbenzoic acid, involves the chlorosulfonation of p-chlorobenzoic acid, followed by amination. guidechem.com Specifically, p-chlorobenzoic acid is reacted with chlorosulfonic acid to yield 4-chloro-3-(chlorosulfonyl)benzoic acid, which is then treated with concentrated ammonia (B1221849) water to produce 4-chloro-3-sulfamoylbenzoic acid. guidechem.com This acid is subsequently converted to the acyl chloride using thionyl chloride, with the reaction proceeding at approximately 75°C. guidechem.com

The reactivity of these acyl chlorides is central to the formation of sulfamoylbenzoate esters and amides. They readily react with alcohols, phenols, and amines to form the corresponding derivatives. cymitquimica.com This reactivity makes them versatile intermediates in the synthesis of a wide range of sulfamoylbenzoate compounds.

Table 1: Synthesis of 4-Sulfamoylbenzoyl Chloride and Analogs

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

| 4-Sulfamoylbenzoic acid | Thionyl chloride | Heating/reflux, 0.5-5h | 4-Sulfamoylbenzoyl chloride | 90 | lookchem.com |

| 4-Chloro-3-(methylsulfamoyl)benzoic acid | Thionyl chloride | Reflux, 4h | 4-Chloro-3-(methylsulfamoyl)benzoyl chloride | - | google.com |

| 4-Chloro-3-(ethylsulfamoyl)benzoic acid | Thionyl chloride | Reflux, 2h | 4-Chloro-3-(ethylsulfamoyl)benzoyl chloride | - | google.com |

| 4-Chloro-3-sulfamoylbenzoic acid | Thionyl chloride | ~75°C, several hours | 4-Chloro-3-sulfamoylbenzoyl chloride | 92.63 | guidechem.com |

Synthesis of Substituted Hydroxyalkylaminoesters and Similar Precursors

The synthesis of substituted hydroxyalkylaminoesters and related precursors, such as amino alcohols, is a crucial step in the preparation of more complex sulfamoylbenzoate analogs. These precursors provide the necessary alcohol or amino moieties for reaction with acylating agents like 4-sulfamoylbenzoyl chloride.

A straightforward and widely used method for preparing amino alcohols is the reduction of the corresponding amino acid esters. researchgate.nettandfonline.com Sodium borohydride (B1222165) (NaBH₄) in the presence of methanol (B129727) has proven to be an effective reducing system for this transformation, offering mild reaction conditions and good to excellent yields (50-95%). researchgate.net The reactions are typically fast, often completing within 15-20 minutes at reflux in a solvent like tetrahydrofuran (B95107) (THF). researchgate.nettandfonline.com This method is also stereospecific, preserving the chiral integrity of the starting amino acid. tandfonline.com

For larger-scale syntheses, enzymatic resolutions can be employed to produce chiral amino alcohols. For example, a hydrolase-catalyzed kinetic resolution of an α,α-disubstituted amino ester has been successfully used in the kilogram-scale preparation of an amino alcohol fragment. acs.org The process involves the reduction of the resolved amino ester, often after protection of the amino group (e.g., with a Boc group), using reagents like lithium borohydride (LiBH₄) in THF. acs.org

The general synthesis of amino alcohols can also be achieved through the ring-opening of epoxides with amines, a convenient method for producing 1,2-amino alcohols. um.edu.my The regiochemistry of this reaction is dependent on the specific reaction conditions. um.edu.my Another approach involves the reduction of various carbonyl-containing compounds, with powerful reducing agents like lithium aluminum hydride (LiAlH₄) being capable of reducing a wide range of functional groups. um.edu.my

Table 2: Selected Methods for Amino Alcohol Synthesis

| Starting Material | Reagent(s) | Conditions | Product | Yield (%) | Reference |

| Amino acid esters | NaBH₄, Methanol, THF | Reflux, 15-20 min | Amino alcohols | 50-95 | researchgate.nettandfonline.com |

| Boc-protected amino ester | LiBH₄, Methanol, THF | 40°C | Boc-protected amino alcohol | - | acs.org |

| Epoxides | Amines | - | 1,2-Amino alcohols | - | um.edu.my |

| Alcohols | 1. Mesyl chloride, 2. t-Butyl N-hydroxycarbamate, 3. HCl | 1. Varies, 2. 25°C, 3. Varies | O-Substituted hydroxylamines | 64-88 (overall) | organic-chemistry.org |

Multicomponent Reaction Approaches and Heterocyclic Ring Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules, including heterocyclic structures incorporating the sulfamoylbenzoate motif. acs.orgresearchgate.net The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been adapted for the synthesis of sulfonamide-containing compounds. mdpi.comscielo.br

The Ugi four-component reaction (U-4CR) involves the condensation of a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide. wikipedia.orgnumberanalytics.com This reaction can be adapted to include sulfonamides or sulfamoylbenzoic acids. For instance, sulfonamides can serve as the amine component in Ugi-type reactions. mdpi.com The reaction is typically exothermic and proceeds quickly in polar aprotic solvents like DMF. wikipedia.org The mechanism is believed to involve the formation of an imine, followed by the addition of the isocyanide and the carboxylic acid, and a final Mumm rearrangement. organic-chemistry.org

The Passerini three-component reaction (P-3CR) combines a carbonyl compound, an isocyanide, and a carboxylic acid to yield an α-acyloxy carboxamide. scielo.br A variation of this reaction, the O-sulfinative Passerini reaction, utilizes a sulfinic acid instead of a carboxylic acid, followed by oxidation, to produce α-(sulfonyloxy)amide derivatives. acs.orgresearchgate.net This demonstrates the potential for incorporating sulfur-based functionalities directly through MCRs.

These MCRs are powerful tools for generating libraries of structurally diverse compounds for various applications. acs.orgwikipedia.org The products of these reactions, often highly functionalized, can serve as intermediates for the synthesis of more complex heterocyclic systems. acs.orgscirp.org For example, a Ugi reaction product can undergo subsequent deprotection and cyclization steps to form fused heterocyclic systems like tetrazole-linked imidazo[1,5-a]pyridines. acs.org The synthesis of various heterocyclic compounds, such as imidazoles, triazoles, and thiazoles, has been achieved using MCR strategies, sometimes incorporating sulfonamide moieties. researchgate.netscirp.orgresearchgate.net

The assembly of heterocyclic rings can also be achieved through more traditional cyclization and dehydration strategies. youtube.com For instance, the reaction of a dicarbonyl species with a hydrazine (B178648) derivative can lead to the formation of five-membered aromatic heterocycles. youtube.com These fundamental principles of heterocyclic synthesis can be applied to precursors containing the sulfamoylbenzoate group to construct novel fused-ring systems. nih.govgoogle.com

Pharmacological Investigations and Biological Target Modulation by Pentyl 4 Sulfamoylbenzoate and Its Analogs

Modulation of P-glycoprotein (P-gp) Mediated Multidrug Resistance

Multidrug resistance (MDR) is a primary obstacle in the successful chemotherapeutic treatment of cancer, and the overexpression of the P-glycoprotein (P-gp) efflux pump is a predominant cause. scispace.com Analogs of Pentyl 4-sulfamoylbenzoate, particularly those containing the benzenesulfonamide (B165840) moiety, have been investigated for their ability to counteract P-gp-mediated MDR.

Mechanisms of P-gp Efflux Inhibition

Sulfonamide-based compounds can inhibit P-gp activity through several mechanisms. One primary mechanism involves direct interaction with the P-gp transporter, blocking the drug binding site either competitively or non-competitively. mdpi.com For instance, the sulfonamide analog SC236 has been shown to function as a noncompetitive inhibitor of P-gp, a mechanism demonstrated by a reduction in the transporter's ATPase activity. nih.gov This interference with ATP hydrolysis disrupts the energy source for the efflux pump, thereby inhibiting its function. mdpi.com Another mechanism observed with certain sulfonamide derivatives is the reduction of P-gp expression at both the protein and mRNA levels, which decreases the total number of functional pumps on the cell surface. nih.gov

Reversal of Multidrug Resistance in Specific Cancer Cell Lines (e.g., K562/DOX, LoVo/DOX cells)

The efficacy of this compound analogs in reversing MDR has been specifically demonstrated in doxorubicin-resistant cancer cell lines. In studies using human erythroleukemia cells (K562/DOX) that overexpress P-gp, hybrid compounds containing a benzene (B151609) sulfonamide moiety showed activity in inhibiting the pump's function. mdpi.com

Further investigations were conducted on human colorectal adenocarcinoma cells (LoVo/DOX), which overexpress both P-gp and the tumor-associated enzyme Carbonic Anhydrase XII (CA XII). mdpi.com In this dual-expressing cell line, certain analogs demonstrated a high MDR reversal effect. mdpi.com This suggests that the dual inhibition of P-gp and CA XII may offer a synergistic approach to overcoming drug resistance, as the inhibition of CA XII can modulate the efflux activity of P-gp. uniba.it The reduction in intracellular pH caused by CA XII inhibition has been reported to decrease the ATPase activity of P-gp. uniba.it

Enhancement of Intracellular Drug Accumulation and Cytotoxicity (e.g., Doxorubicin Enhancement)

A direct consequence of P-gp inhibition is the increased intracellular concentration of chemotherapeutic drugs that are P-gp substrates, such as doxorubicin. By blocking the efflux pump, sulfonamide analogs enhance the retention and accumulation of doxorubicin within resistant cancer cells. nih.gov This increased accumulation restores the drug's access to its intracellular targets, thereby enhancing its cytotoxic effects. scispace.com

Studies have confirmed this effect in doxorubicin-resistant LoVo/Dx and K562/DOX cells. mdpi.comsemanticscholar.org In the presence of P-gp inhibiting sulfonamide analogs, the cytotoxicity of doxorubicin was significantly enhanced. mdpi.com For example, in LoVo/DOX cells, selected compounds showed a potent MDR reversal effect in doxorubicin cytotoxicity enhancement tests. mdpi.com Similarly, the sulfonamide SC236 was found to increase the intracellular retention of doxorubicin, leading to enhanced cytotoxicity. nih.gov This demonstrates the potential of these compounds to re-sensitize resistant cancer cells to conventional chemotherapy. scispace.com

Carbonic Anhydrase (CA) Isozyme Inhibition

Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). The 4-sulfamoylbenzoate scaffold is a key feature in many compounds designed to target various isoforms of this enzyme family. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological and pathological processes.

Inhibition Profiles Against Human α-Carbonic Anhydrase Isoforms (hCA I, hCA II, hCA VII, hCA IX, hCA XII)

Analogs of this compound have been extensively profiled against several human (h) α-carbonic anhydrase isoforms. These isoforms have different physiological roles and are associated with various diseases. The cytosolic isoforms hCA I and hCA II are widespread, while hCA VII is found in the central nervous system. The transmembrane isoforms hCA IX and hCA XII are tumor-associated and are considered targets for anticancer therapies. mdpi.com

Research has shown that benzamide derivatives incorporating 4-sulfamoyl moieties are effective inhibitors of these isoforms. The human isoforms hCA II, hCA VII, and hCA IX were inhibited in the low nanomolar or even subnanomolar ranges by certain analogs. nih.gov The ubiquitous hCA I isoform was generally less sensitive to inhibition by these compounds. nih.gov The tumor-associated hCA IX was effectively inhibited by a range of sulfonamides, with some compounds showing inhibition constants (Kᵢ) in the low nanomolar range. nih.gov Similarly, hCA XII is also inhibited by these sulfonamides. mdpi.com A series of N,N-bis(alkanol)amine aryl diesters featuring a benzene sulfonamide moiety were also assessed for their inhibitory activity against hCA XII. mdpi.com

Below is a summary of the inhibitory activity of various 4-sulfamoylbenzoate analogs against key human carbonic anhydrase isoforms.

| Compound Series | hCA I (Kᵢ nM) | hCA II (Kᵢ nM) | hCA VII (Kᵢ nM) | hCA IX (Kᵢ nM) | hCA XII (Kᵢ nM) |

|---|---|---|---|---|---|

| N-((4-sulfamoylphenyl)carbamothioyl) amides | 13.3–87.6 | 5.3–384.3 | 1.1–13.5 | Not Reported | Not Reported |

| Benzamide-4-sulfonamides | 5.3–334 | Low Nanomolar | Low Nanomolar | 8.0–26.0 | Not Reported |

| Benzenesulfonamides with sulfonic acid tail | 51.6–>10,000 | Not Reported | Not Reported | Reported | Reported |

Inhibition of Mycobacterial β-Carbonic Anhydrases (MtCA1, MtCA2, MtCA3)

In addition to human isoforms, sulfonamide analogs have been tested against β-class carbonic anhydrases from Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. These enzymes (MtCA1, MtCA2, MtCA3) are essential for the pathogen's survival and are considered targets for developing new anti-tuberculosis agents.

A library of N-((4-sulfamoylphenyl)carbamothioyl) amides, which are analogs of this compound, demonstrated effective inhibition against two of these mycobacterial enzymes. mdpi.com MtCA1 and MtCA2 were both effectively inhibited by these compounds. mdpi.com In contrast, MtCA3 was poorly inhibited by this series of sulfonamides. mdpi.com MtCA2 was identified as the most sensitive of the three isoforms to these inhibitors, with ten out of twelve evaluated compounds showing inhibition constants in the low nanomolar range. mdpi.com

The table below summarizes the inhibitory activity of N-((4-sulfamoylphenyl)carbamothioyl) amides against the mycobacterial carbonic anhydrase isoforms.

| Compound Series | MtCA1 Inhibition | MtCA2 Inhibition | MtCA3 Inhibition |

|---|---|---|---|

| N-((4-sulfamoylphenyl)carbamothioyl) amides | Good to Moderate | Highly Effective (Kᵢ 3.4-57.1 nM) | Poor |

Cytosolic Phospholipase A2α (cPLA2α) Inhibition

Ligand-based virtual screening (LBVS) has emerged as a powerful tool in drug discovery for identifying novel inhibitors when the three-dimensional structure of the target protein is unavailable or when researchers aim to find compounds similar to known active ligands. nih.gov This computational technique capitalizes on the principle that molecules with similar structures are likely to exhibit similar biological activities. nih.gov Through this approach, an N,N-disubstituted 4-sulfamoylbenzoic acid derivative was identified as a novel inhibitor of cytosolic phospholipase A2α (cPLA2α) with micromolar activity. bohrium.comd-nb.info The screening process involves creating a pharmacophore model based on known active ligands and then searching large compound databases for molecules that match this model. mdpi.com This method is efficient for identifying new chemical scaffolds for lead optimization. mdpi.com

Following the initial identification of the 4-sulfamoylbenzoic acid scaffold as a cPLA2α inhibitor, subsequent research focused on structural modifications to enhance its inhibitory potency. bohrium.comd-nb.info A key strategy involved altering the substituents on the sulfonamide nitrogen. Initial modifications, such as replacing existing groups with naphthyl, naphthylmethyl, or indolylalkyl moieties, did not lead to a significant increase in activity. d-nb.info

However, more targeted structural changes yielded more potent inhibitors. For instance, in a series of naphthalen-2-ylmethyl derivatives, introducing a chlorine atom at position 4 of a phenyl residue increased the cPLA2α inhibitory potency by a factor of three. d-nb.info A similar potentiating effect was observed when a phenyl or benzyl (B1604629) radical was added at the same position. d-nb.info A particularly effective modification was the replacement of an ether oxygen atom with a carbon atom, which led to a more lipophilic compound with a markedly increased inhibitory potency against cPLA2α, achieving an IC50 value in the sub-micromolar range, comparable to a reference inhibitor. d-nb.info This demonstrates that by adding a second substituent at the sulfonamide nitrogen, it is possible to significantly increase the inhibitory effect on cPLA2α. d-nb.info

| Compound Modification | Resulting IC50 Value (µM) | Effect on Potency | Reference |

| Naphthalen-2-ylmethyl derivative (Parent) | ~36 µM (estimated from data) | Baseline | d-nb.info |

| Introduction of Chlorine at position 4 | 12 µM | 3-fold increase | d-nb.info |

| Replacement of ether oxygen with carbon | 0.25 µM | Significant increase | d-nb.info |

The biological activity of the synthesized 4-sulfamoylbenzoic acid derivatives was assessed by evaluating their ability to inhibit cPLA2α-mediated arachidonic acid (AA) release. d-nb.info cPLA2α is the key enzyme responsible for hydrolyzing membrane phospholipids to release AA, which is a precursor for various pro-inflammatory lipid mediators known as eicosanoids. nih.govnih.govmdpi.com Therefore, the inhibition of AA release is a direct measure of the compound's inhibitory effect on the enzyme. bohrium.comd-nb.info

The assay typically involves stimulating cells in the presence of the test compound and measuring the amount of released arachidonic acid from a substrate like 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine. d-nb.info The quantification of released AA is often performed using sensitive analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). d-nb.info By inhibiting cPLA2α, these compounds effectively modulate and reduce the release of arachidonic acid, thereby attenuating the production of downstream inflammatory molecules. nih.gov This mechanism is a promising therapeutic strategy for inflammatory conditions. nih.gov

Cannabinoid Receptor Agonism (CB1 and CB2) by Sulfamoyl Benzoate (B1203000) Scaffolds

The sulfamoyl benzoate scaffold and its close analogs, such as sulfamoyl benzamides, have been identified as a novel series of ligands for cannabinoid receptors. nih.gov While many agonists show little selectivity between CB1 and CB2 receptors, it is possible to design ligands that are highly selective. nih.gov Research into sulfamoyl benzamides, starting from a screening hit with modest affinity for the CB2 receptor, led to the development of compounds with significant functional selectivity for CB2. nih.gov

Structure-activity relationship (SAR) studies are crucial for identifying the structural features that govern binding affinity and efficacy. For cannabinoid receptors, binding is often dominated by steric and hydrophobic interactions. jbclinpharm.org The analysis of various analogs has shown that electrostatic fields, including dipole-dipole interactions and hydrogen bonding from groups like the carboxamide, are also important for explaining variations in affinity. jbclinpharm.org

For the sulfamoyl benzamide series, a parallel synthesis approach was used to explore the SAR, leading to a compound with a 120-fold functional selectivity for the CB2 receptor. nih.gov This highlights that specific substitutions on the core scaffold can dramatically influence receptor selectivity and functional activity. The development of CB2-selective ligands is of particular therapeutic interest because, unlike the widely expressed CB1 receptor, the CB2 receptor is primarily located in cells of the immune system, offering a way to modulate inflammatory responses with potentially fewer psychoactive side effects. nih.gov The binding of ligands to CB1 and CB2 receptors involves a hydrophobic pocket, which accommodates the often highly hydrophobic cannabinoid molecules. researchgate.net

Analytical Characterization of Sulfamoyl Benzoate-Based Synthetic Cannabinoid Receptor Agonists

The emergence of novel psychoactive substances (NPS) presents an ongoing challenge for forensic and clinical laboratories, necessitating the development of robust analytical methods for their identification and characterization. Among the diverse chemical classes of synthetic cannabinoid receptor agonists (SCRAs), those featuring a sulfamoyl benzoate core have received increasing attention. The analytical profiling of these compounds is crucial for their unambiguous identification in seized materials and biological samples.

A variety of advanced analytical techniques are employed for the structural elucidation and characterization of sulfamoyl benzoate-based SCRAs. These methods provide detailed information on the molecular structure, purity, and in some cases, the presence of isomers and impurities.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in the analysis of these compounds. Under GC-MS analysis, many sulfamoyl benzoate SCRAs, particularly those with a quinolin-8-yl ester head group, may exhibit thermal degradation, often leading to the detection of quinolin-8-ol (8-hydroxyquinoline). acs.org This phenomenon requires careful interpretation of the resulting mass spectra to distinguish between genuine impurities and analytical artifacts. acs.org

Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS/MS) offers a powerful alternative for the analysis of these thermally labile compounds. acs.org This technique provides high-resolution mass data, enabling the accurate determination of elemental composition and facilitating the identification of unknown analogues and metabolites.

Nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, 19F, and 15N NMR, is indispensable for the definitive structural confirmation of these synthetic cannabinoids. nih.gov NMR provides detailed information about the chemical environment of each atom within the molecule, allowing for the unambiguous assignment of the structure and differentiation between isomers.

These analytical techniques, often used in combination, provide a comprehensive characterization of sulfamoyl benzoate-based SCRAs, aiding law enforcement and public health officials in monitoring the evolving landscape of NPS. acs.orgnih.gov

Table 1: Analytical Techniques for the Characterization of Sulfamoyl Benzoate-Based SCRAs

| Analytical Technique | Information Provided | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides information on molecular weight and fragmentation patterns; potential for thermal degradation. | acs.org |

| Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) | Offers high-resolution mass data for accurate mass determination and structural elucidation of parent compounds and metabolites. | acs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Enables definitive structural confirmation and isomer differentiation through analysis of 1H, 13C, 19F, and 15N nuclei. | nih.gov |

Immune Signaling Pathway Modulation

Activation of Nuclear Factor Kappa B (NF-κB) Signaling

No information is currently available in the scientific literature regarding the specific effects of this compound on the activation of the Nuclear Factor Kappa B (NF-κB) signaling pathway.

Activation of Interferon Stimulating Response Element (ISRE)

There is no available research data detailing the activation of the Interferon Stimulating Response Element (ISRE) by this compound.

Role as Potential Vaccine Co-Adjuvants (e.g., in combination with Monophosphoryl Lipid A)

The potential for this compound to act as a vaccine co-adjuvant, including in combination with substances like Monophosphoryl Lipid A, has not been investigated in published scientific studies.

Other Investigated Biological Activities of Sulfamoylbenzoate-Related Chemical Classes

Antiviral Properties of Benzenesulfonamide-Based Derivatives (e.g., against Influenza A Virus)

While direct antiviral studies on this compound are not available, research into the broader class of benzenesulfonamide derivatives has revealed promising antiviral activity, particularly against the Influenza A virus. These studies have identified certain benzenesulfonamide-based compounds as potent inhibitors of viral entry and replication.

One area of focus has been the inhibition of the influenza virus hemagglutinin (HA), a surface glycoprotein essential for the virus's entry into host cells. nih.gov Hemagglutinin mediates the binding of the virus to sialic acid receptors on the host cell surface and subsequent fusion of the viral envelope with the endosomal membrane. nih.gov Certain benzenesulfonamide derivatives have been shown to target the HA protein, stabilizing its pre-fusion conformation and thereby preventing the conformational changes necessary for membrane fusion. acs.orgnih.gov

For instance, the benzenesulfonamide derivative RO5464466 has been characterized as an inhibitor of influenza H1N1 viruses by targeting HA. nih.gov Studies have demonstrated that this compound and its analogues can significantly reduce the production of progeny viruses by inhibiting the fusion process. nih.gov Further structural optimization of related benzenesulfonamide compounds has led to the identification of potent anti-influenza agents with improved metabolic stability and oral bioavailability. acs.orgnih.gov

Table 2: Investigated Antiviral Activity of Select Benzenesulfonamide Derivatives against Influenza A Virus

| Compound Class | Target | Mechanism of Action | Investigated Virus Strain(s) | Reference |

| Benzenesulfonamide Derivatives | Hemagglutinin (HA) | Inhibition of viral fusion by stabilizing the pre-fusion conformation of HA. | Influenza A (H1N1) | acs.orgnih.govnih.gov |

General Cytotoxic or Anti-Mitotic Potency of Related Structures

The cytotoxic and anti-mitotic potential of compounds structurally related to this compound has been explored in the context of developing new anticancer agents. These agents often work by disrupting cellular processes essential for cancer cell proliferation and survival, such as cell division (mitosis).

One area of research has focused on phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs), which are designed as prodrugs with anti-mitotic properties. nih.gov These compounds are bioactivated by cytochrome P450 1A1 (CYP1A1), an enzyme often found in resistant breast cancer cells, into potent anti-mitotic agents. nih.gov Notably, studies on pentyl-bearing PAIB-SOs have demonstrated their efficacy in reducing breast cancer tumor growth in mouse models, with no significant side effects observed at pharmacological concentrations. nih.gov This highlights the potential of incorporating a pentyl group in the design of novel anti-mitotic agents.

The anti-mitotic activity of various compounds is often evaluated by their ability to interfere with microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division. nih.gov For instance, natural products like combretastatins disrupt microtubule formation and lead to mitotic arrest. nih.gov While not direct analogs, the investigation into the anti-mitotic mechanisms of such compounds provides a framework for understanding the potential activity of novel synthetic molecules like this compound.

The cytotoxic activity of various azole derivatives has also been evaluated against human cancer cell lines. nih.gov For example, certain imidazole and benzimidazole derivatives have shown desirable anti-tumor activities against HepG2 cells, with IC50 values below 50μM, suggesting their potential as anticancer agents. nih.gov

Table 1: Cytotoxic Activity of Selected Azole Derivatives Against HepG2 Cancer Cell Line

| Compound Group | Compound | IC50 (μM) |

| Imidazole | 2b | Near clotrimazole |

| 2-Methyl-4-nitroimidazole | 4c | <50 |

| Benzimidazole | 2d | <50 |

| Benzimidazole | 3d | <50 |

This table presents data on the cytotoxicity of various azole derivatives, which are structurally distinct from this compound but represent a class of compounds investigated for their anti-cancer properties.

Inhibition of Other Enzyme Classes and Protein Targets (General Class)

The sulfamoylbenzoate scaffold is a key feature in a variety of enzyme inhibitors, targeting different classes of enzymes involved in numerous physiological and pathological processes.

Carbonic Anhydrase Inhibition:

A significant area of research for sulfamoylbenzoate derivatives is the inhibition of carbonic anhydrases (CAs). researchgate.net CAs are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.net Certain CA isozymes, such as CA IX, are highly overexpressed in various solid tumors and contribute to the acidification of the tumor microenvironment, which promotes invasion and metastasis. researchgate.net

Methyl 5-sulfamoyl-benzoates have been designed as high-affinity and selective inhibitors of CA IX. researchgate.net Variations in the substituents on the benzenesulfonamide ring have led to compounds with extremely high binding affinity and selectivity for CA IX over other CA isozymes, suggesting their potential as anticancer therapeutics. researchgate.net

Cytosolic Phospholipase A2α (cPLA2α) Inhibition:

N-substituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α). This enzyme is involved in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting cPLA2α, these compounds have the potential to act as anti-inflammatory agents. Structural modifications of the substituents on the sulfonamide nitrogen have been shown to significantly influence the inhibitory potency of these derivatives. One study mentioned the synthesis of a derivative with a 5-hydroxypentyl side chain, although specific inhibitory data for this compound was not provided.

Other Enzyme Inhibition:

The versatility of the sulfonamide group, a key component of sulfamoylbenzoates, allows for its interaction with a wide range of protein targets. For example, various sulfonamide derivatives have been investigated for their ability to inhibit other enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism and are targets for anti-diabetic drugs.

Table 2: Enzyme Inhibition by Selected Sulfamoylbenzoate Analogs and Related Compounds

| Compound Class | Target Enzyme | Notable Findings |

| Methyl 5-sulfamoyl-benzoates | Carbonic Anhydrase IX (CA IX) | High affinity and selective inhibition, with potential anticancer properties. researchgate.net |

| N-substituted 4-sulfamoylbenzoic acids | Cytosolic Phospholipase A2α (cPLA2α) | Inhibition of the enzyme, suggesting anti-inflammatory potential. |

Structure Activity Relationship Sar Studies of Pentyl 4 Sulfamoylbenzoate and Its Derivatives

Influence of the Pentyl Ester Moiety and Alkyl Chain Length on Biological Activity

The nature of the ester group, particularly the alkyl chain length, is a significant determinant of the biological activity in 4-sulfamoylbenzoate derivatives. Studies on related compounds, such as phenolipid antioxidants and anionic surfactants, have demonstrated that varying the length of the alkyl chain can systematically alter physicochemical properties and, consequently, biological function. researchgate.netnih.govnih.govrsc.org

In research on alkylresorcinol homologues, antioxidant activity in bulk oils was found to decrease as the alkyl chain length increased. nih.gov Conversely, in oil-in-water emulsions, optimal antioxidant activity was observed with an intermediate alkyl chain length, suggesting that the system in which the compound acts is a critical factor. nih.gov This phenomenon, often referred to as the "cut-off effect," indicates that biological activity does not increase linearly with chain length but often peaks at a specific length before declining. This is attributed to a balance between the compound's ability to partition into lipid membranes and its mobility within them. nih.govnih.gov

For instance, in a series of sulfamoyl benzamidothiazoles, replacing a phenyl ring with various nonpolar aliphatic substituents, including iso-pentyl, was explored to probe its effect on activity. nih.gov While specific data for a straight pentyl chain was not detailed, the inclusion of an iso-pentyl group highlights the importance of the size and lipophilicity of this moiety. The general principle observed in many compound series is that increasing the alkyl chain length enhances lipophilicity, which can improve membrane permeability and interaction with hydrophobic binding pockets up to a certain point. researchgate.netrsc.org Beyond this optimal length, reduced water solubility or steric hindrance can lead to a decrease in activity. rsc.orgresearchgate.net

Table 1: Effect of Alkyl Chain Length on Biological Properties in Model Systems This table illustrates the general principle of how alkyl chain length can affect different biological and physical properties, as observed in various studies on amphiphilic molecules.

| Property | Short Alkyl Chain (e.g., C1-C6) | Intermediate Alkyl Chain (e.g., C8-C12) | Long Alkyl Chain (e.g., >C14) |

|---|---|---|---|

| Antioxidant Activity (Emulsions) | Moderate | Optimal | Decreased |

| Membrane Permeability | Lower | Higher | May Decrease |

| Hydrophobicity | Low | Moderate | High |

| Mechanical Strength (Hydrogels) | Low | - | High |

Impact of Substituents on the Sulfamoyl Group on Target Binding and Potency

Substitutions on the nitrogen atom of the sulfamoyl (sulfonamide) group have a profound impact on the biological activity of 4-sulfamoylbenzoate derivatives. The introduction of N-alkyl or N-aryl groups can alter the compound's electronic properties, hydrogen bonding capacity, and steric profile, thereby influencing its interaction with biological targets. rsc.orgresearchgate.net

In the development of inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), a series of sulfamoyl benzamide derivatives were synthesized with various substituents on the sulfonamide and carboxamide nitrogens. nih.govresearchgate.net For example, compounds were decorated with n-butyl, cyclopropyl, benzylamine, morpholine, and substituted anilines. nih.govresearchgate.net The results showed that these substitutions significantly affected both the potency and selectivity of the inhibitors against different h-NTPDase isoforms. nih.govresearchgate.net

For instance, the compound 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide demonstrated potent activity against h-NTPDase2, while 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was a potent inhibitor of h-NTPDase8. nih.govresearchgate.net This highlights that even a small alkyl group like cyclopropyl on the sulfonamide nitrogen can be crucial for activity. Similarly, aryl substitutions, such as in N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide, also yielded potent inhibitors. nih.govresearchgate.net The electronic nature of the substituted aniline (B41778) did not appear to have a significant effect on amide formation, but the resulting substituents were key to biological activity. researchgate.net

Table 2: Activity of N-Substituted Sulfamoyl Benzamide Derivatives Against h-NTPDases

| Compound | Substituent on Sulfamoyl/Amide Group | Target | IC₅₀ (µM) |

|---|---|---|---|

| 3i | N-(4-bromophenyl) / 3-(morpholine-4-carbonyl) | h-NTPDase1 | 2.88 ± 0.13 |

| 3i | N-(4-bromophenyl) / 3-(morpholine-4-carbonyl) | h-NTPDase3 | 0.72 ± 0.11 |

| 3j | 5-(N-benzylsulfamoyl) / N-(4-methoxyphenyl) | h-NTPDase2 | Sub-micromolar |

| 4d | 5-(N-cyclopropylsulfamoyl) / N-cyclopropyl | h-NTPDase2 | Sub-micromolar |

| 2d | 5-(N-cyclopropylsulfamoyl) | h-NTPDase8 | 0.28 ± 0.07 |

Source: Adapted from research on sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. nih.govresearchgate.net

Conformational Flexibility and Length of Spacers in Hybrid Compounds

In more complex derivatives, where the sulfamoylbenzoate core is linked to another pharmacophore, the length and flexibility of the spacer or linker are critical. These spacers influence the compound's ability to adopt the optimal conformation for binding to its target.

In the design of dual aromatase and sulfatase inhibitors, the methylene linker between an arylsulfamate motif and a second aromatic moiety was modified. nih.gov Replacing a flexible methylene (-CH₂-) linker with a longer ethylene (-CH₂CH₂-) group resulted in a decrease in inhibitory activity against both targets, with the potency against steroid sulfatase being more significantly impaired. nih.gov This suggests that a specific distance and orientation between the two key structural motifs are required for optimal dual activity. Conversely, substituting the methylene linker with a more rigid difluoromethylene (-CF₂-) group was also explored, indicating that both linker length and conformational constraint are important variables in SAR studies. nih.gov

Role of Modifications on the Benzoic Acid Ring System

Substituting the benzoic acid ring of sulfamoylbenzoate derivatives is a common strategy to modulate their biological activity. The position, number, and nature of these substituents can influence the compound's electronic distribution, lipophilicity, and steric interactions with the target's binding site. nih.govmdpi.com

In the development of sulfamoyl benzamidothiazole-based compounds, modifications were made to the benzoyl portion of the molecule. nih.gov Initial SAR studies from a high-throughput screen of 248 related compounds provided an understanding of which positions on the scaffold could tolerate modification. nih.gov For example, in a series of sulfamoyl-benzamides designed as h-NTPDase inhibitors, the presence of a chlorine atom on the benzene (B151609) ring was shown to be a key factor. researchgate.net The activity of compound 2d (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid) against h-NTPDase8 was significantly higher than its non-chlorinated analog, 2a . researchgate.net

Similarly, studies on dual aromatase-sulfatase inhibitors showed that introducing halogen atoms (F, Cl) at specific positions on the phenyl ring of the arylsulfamate moiety significantly improved inhibitory activity against aromatase. nih.gov For instance, a di-fluorinated derivative showed a nearly 30-fold increase in aromatase inhibition compared to its mono-fluorinated counterpart. nih.gov

Table 3: Effect of Aromatic Ring Substitution on Aromatase Inhibition

| Compound | Substitution on Phenyl Ring | Aromatase IC₅₀ (nM) |

|---|---|---|

| 11 | m-F | 39 |

| 12 | m-F, m'-F | 1.3 |

| 17 | m-Cl | 18 |

| 18 | m-Cl, m'-Cl | 0.6 |

Source: Adapted from SAR studies on dual aromatase–sulfatase inhibitors. nih.gov

Positional Isomerism and its Implications for Activity

Research on sulfamoyl-benzamide inhibitors of h-NTPDases illustrates this point clearly. nih.govresearchgate.net The compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i ) was a potent inhibitor of h-NTPDase1 and h-NTPDase3. nih.govresearchgate.net In this molecule, the chloro and morpholine-4-carbonyl groups are positioned at C4 and C3, respectively, relative to the sulfamoyl group. In contrast, 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j ) showed good activity against h-NTPDase2. nih.govresearchgate.net Here, the chloro and sulfamoyl groups are at positions C2 and C5 relative to the carboxamide group. This demonstrates that shifting the positions of the chlorine atom and the sulfamoyl group on the aromatic ring leads to a change in inhibitory potency and selectivity for different enzyme isoforms. researchgate.net

Studies on simpler benzoic acid derivatives have also shown that the position of substituents like hydroxyl or methoxyl groups significantly influences their antibacterial activity against E. coli. nih.gov The type of substituent, its number, and its precise location on the benzoic ring are all critical factors in determining biological effect. nih.gov

Critical Structural Elements for Receptor/Enzyme Interaction (e.g., Hydrogen Bond Acceptors, Aromatic Moieties)

The interaction of 4-sulfamoylbenzoate derivatives with their primary biological targets, the carbonic anhydrases, is governed by several key structural features. The primary sulfonamide group is the most critical element, acting as the zinc-binding group that anchors the inhibitor to the active site of the enzyme. The deprotonated sulfonamide nitrogen coordinates with the zinc ion, mimicking the transition state of the natural substrate, carbon dioxide.

The aromatic benzene ring serves as a scaffold, positioning the sulfonamide group for optimal interaction with the zinc ion and the surrounding amino acid residues in the active site. Modifications to this ring can significantly impact binding affinity and selectivity. For instance, the introduction of halogen substituents on the benzene ring of methyl 5-sulfamoyl-benzoates has been shown to influence their binding affinity for different CA isozymes nih.gov.

Comparative SAR Across Diverse Biological Targets and Mechanistic Pathways

The SAR of 4-sulfamoylbenzoate derivatives has been explored across different isozymes of carbonic anhydrase, revealing opportunities for designing selective inhibitors. Notably, certain methyl 5-sulfamoyl-benzoates have demonstrated extremely high affinity and selectivity for the tumor-associated isozyme CAIX over other CA isozymes nih.gov.

Variations in substituents on the benzenesulfonamide (B165840) ring have led to compounds with significant differences in their inhibitory profiles against various CA isozymes. For example, a study on methyl 2-halo-4-substituted-5-sulfamoyl-benzoates showed that specific substitutions could lead to a more than 100-fold selectivity for CAIX over other isozymes nih.gov. The structural basis for this selectivity often lies in the specific interactions of the substituents with amino acid residues that differ between the active sites of the various isozymes.

The following interactive data table summarizes the inhibition constants (Kd) of a series of methyl 5-sulfamoyl-benzoate derivatives against different human carbonic anhydrase isozymes, illustrating the comparative SAR.

| Compound | CA I (Kd, nM) | CA II (Kd, nM) | CA IX (Kd, nM) | CA XII (Kd, nM) |

| 4b | >10000 | 14 | 0.12 | 1.8 |

| 3b | >10000 | 25 | 0.31 | 3.5 |

| 7b | >10000 | >10000 | 9200 | >10000 |

| 8b | >10000 | >10000 | 6700 | >10000 |

Data sourced from a study on methyl 2-halo-4-substituted-5-sulfamoyl-benzoates as high-affinity and selective inhibitors of carbonic anhydrase IX. nih.gov

This comparative analysis is vital for the development of therapeutic agents with minimized off-target effects. For instance, selective inhibition of CAIX, which is overexpressed in many cancers, is a promising strategy for anticancer drug development nih.gov.

Computational Approaches in the Study of Pentyl 4 Sulfamoylbenzoate and Its Analogs

Molecular Docking and Ligand-Enzyme Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as Pentyl 4-sulfamoylbenzoate, and its target enzyme.

Derivatives of benzenesulfonamide (B165840) are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. nih.gov Molecular docking studies have been pivotal in revealing the binding modes of these inhibitors within the active sites of different CA isozymes, such as hCA II and the tumor-associated hCA IX. nih.govmdpi.com

The primary interaction for sulfonamide-based inhibitors involves the coordination of the deprotonated sulfonamide group with the catalytic Zn2+ ion located at the bottom of the active site cavity. jbclinpharm.orgmdpi.com This interaction mimics the binding of the natural substrate, bicarbonate. jbclinpharm.org The tail region of the inhibitor, which for this compound would be the pentyl ester group, extends towards the entrance of the active site. The specific interactions of this tail with amino acid residues lining the cavity determine the inhibitor's affinity and selectivity for different CA isozymes. mdpi.com

Docking studies reveal that the active site can be conceptually divided into hydrophilic and hydrophobic halves. mdpi.com The orientation of the tail group within these regions, and the resulting hydrogen bonds and hydrophobic interactions, are critical for inhibitory potency. For instance, interactions with key residues such as Gln92, His64, Val121, Phe131, Leu198, and Thr199/200 in the active site of various CA isoforms are crucial for stable binding. nih.gov The thiazolidinone moiety in some benzenesulfonamide derivatives, for example, has been shown to play a significant role in binding to the active site of hCA IX. nih.gov

Table 1: Key Amino Acid Residues in Carbonic Anhydrase Isozymes Interacting with Sulfonamide-Based Inhibitors

| Isozyme | Interacting Residues | Reference |

| hCA II | Gln92, His64, Val121, Phe131, Leu198, Thr200 | nih.gov |

| hCA IX | Gln92, His64, Val121, Phe131, Leu198, Thr199 | nih.govnih.gov |

| hCA XII | Lys69, Gln89, Thr199 | nih.gov |

Computational Modeling for Rational Design of cPLA2α Inhibitors

The 4-sulfamoylbenzoate scaffold is also a key feature in the design of inhibitors for cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes. Computational modeling has been instrumental in the rational design of these inhibitors. researchgate.netnih.gov Starting from a known N,N-disubstituted 4-sulfamoylbenzoic acid derivative, ligand-based virtual screening can identify new potential inhibitors. researchgate.net

These computational approaches help in understanding the structure-activity relationships (SAR) of these compounds. For example, modifications to the substituents on the sulfonamide nitrogen can be guided by computational models to enhance inhibitory potency. researchgate.net The models can predict how changes in the chemical structure, such as the introduction of different alkyl or aryl groups, will affect the binding affinity to the cPLA2α active site. This allows for a more targeted and efficient synthesis of novel and more effective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgjocpr.com These models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov For sulfamoylbenzoate analogs and other sulfonamide derivatives, QSAR has been successfully applied to predict their antibacterial and enzyme inhibitory activities. jbclinpharm.orgjbclinpharm.org

In a typical QSAR study, a set of compounds with known activities is used to develop a model. mdpi.com Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be physicochemical properties like hydrophobicity (log P), electronic properties (Hammett constants), and steric parameters (Taft parameters), or they can be derived from the 2D or 3D structure of the molecule. youtube.comresearchgate.net

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.netnih.gov A robust QSAR model will have high statistical significance and predictive power, which is assessed through internal and external validation techniques. jbclinpharm.org The developed model can then be used to predict the activity of novel sulfamoylbenzoate derivatives, guiding the design of more potent compounds. researchgate.net For instance, QSAR studies have shown that for some series of inhibitors, increasing hydrophobicity and molar refractivity can lead to increased inhibitory activity. nih.gov

Table 2: Common Descriptors Used in QSAR Modeling of Sulfonamide Derivatives

| Descriptor Type | Examples | Relevance | Reference |

| Hydrophobic | Log P, π | Membrane permeability, binding to hydrophobic pockets | youtube.com |

| Electronic | Hammett constants (σ), Dipole moment | Electrostatic interactions, reaction rates | youtube.com |

| Steric | Taft parameters (Es), Molar refractivity | Size and shape constraints in the binding site | youtube.com |

| Topological | Connectivity indices | Molecular branching and shape | nih.gov |

| 3D Descriptors | Steric hindrance, H-bond donors/acceptors | 3D conformation and interaction points | nih.gov |

Homology Modeling for Unsolved Protein Structures (e.g., Mycobacterial CA3)

While the structures of many human proteins have been determined experimentally, some, particularly from pathogenic organisms, remain unsolved. Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the known experimental structure of a homologous protein (a template). wikipedia.orgbas.bg This method is based on the principle that proteins with similar sequences adopt similar three-dimensional structures. wikipedia.org

A key application of this technique has been in the study of carbonic anhydrases from Mycobacterium tuberculosis, the bacterium that causes tuberculosis. The crystal structure of some of these enzymes, such as β-CA3 (encoded by the Rv3273 gene), was not initially available. researchgate.netbiorxiv.org Researchers have successfully constructed 3D models of mycobacterial β-CA3 using homology modeling. researchgate.netbiorxiv.org These models have been crucial for understanding the unique structural features of the enzyme, such as its dual-domain architecture, and for designing targeted therapies against tuberculosis. researchgate.netbiorxiv.org Once a reliable model of the target protein is built, it can be used for molecular docking studies to investigate how inhibitors like sulfamoylbenzoate derivatives might bind and to guide the development of new anti-tubercular agents. nih.gov

Virtual Screening and Advanced Computational Drug Design Methodologies for Sulfamoylbenzoate Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. scispace.comnih.gov This method is a cost-effective alternative to high-throughput screening (HTS). scispace.com For sulfamoylbenzoate scaffolds, virtual screening can be used to explore vast chemical spaces and identify novel derivatives with desired biological activities. researchgate.net

There are two main types of virtual screening: ligand-based and structure-based. youtube.com Ligand-based virtual screening uses the knowledge of known active compounds to identify others with similar properties. youtube.com Structure-based virtual screening, which is more common when the 3D structure of the target is known, involves docking candidate molecules into the target's binding site and scoring their potential interactions. nih.govnih.gov

Advanced computational drug design methodologies often combine multiple techniques. For instance, a homology model of a target enzyme can be used for a structure-based virtual screening campaign. The hits from this screening can then be subjected to more detailed molecular docking and molecular dynamics simulations to refine their binding modes and estimate their binding affinities. QSAR models can also be integrated into the workflow to predict the activity of the identified hits and to suggest further structural modifications to improve potency and selectivity. nih.gov These integrated computational approaches are powerful tools for the rational design and optimization of bioactive compounds based on the sulfamoylbenzoate scaffold. researchgate.netnih.gov

Future Perspectives and Research Directions for Pentyl 4 Sulfamoylbenzoate Chemistry and Biology

Development of Multi-Target Ligands Incorporating the Pentyl 4-sulfamoylbenzoate Scaffold for Complex Diseases

The sulfonamide scaffold is a versatile building block in the design of multi-target ligands aimed at treating complex diseases such as cancer, inflammation, and neurodegenerative disorders. The rationale behind multi-target drugs is to modulate multiple pathological pathways simultaneously, potentially leading to enhanced efficacy and reduced development of drug resistance. While theoretically the this compound structure could be incorporated into more complex molecules designed to interact with multiple biological targets, there is currently no published research to support this specific application for this compound.

Exploration of Novel Synthetic Pathways and Efficient Derivatization Strategies

The synthesis of this compound would likely follow standard esterification protocols, reacting 4-sulfamoylbenzoic acid with pentanol (B124592). However, specific details on optimized synthetic pathways or efficient derivatization strategies for creating a library of analogs based on the this compound core are not available in the public domain. Research in this area would be a necessary first step to exploring its structure-activity relationships.

Further Investigation into Specific Isoform Selectivity for Enhanced Therapeutic Indices

Many enzymes and receptors exist as multiple isoforms, and achieving selectivity for a specific isoform is a key goal in drug discovery to maximize therapeutic effects while minimizing off-target side effects. For related sulfonamides, achieving isoform selectivity, for instance among the various carbonic anhydrase isozymes, is a critical aspect of their development. However, for this compound, there are no available studies investigating its binding affinity or inhibitory activity against different enzyme or receptor isoforms.

Application of Advanced In Silico Methodologies for De Novo Compound Design

In silico tools, such as molecular docking and molecular dynamics simulations, are powerful methodologies for predicting the binding of small molecules to biological targets and for the de novo design of new drug candidates. While the structure of this compound could be modeled and virtually screened against various protein targets, there is no published evidence of this compound being used as a starting point or a scaffold in such computational drug design studies.

Integration with Prodrug Strategies and Targeted Delivery Systems for Optimized Pharmacological Profiles

Prodrug strategies are employed to improve the pharmacokinetic and pharmacodynamic properties of a drug, such as its solubility, stability, and targeted delivery. The ester linkage in this compound could potentially be cleaved in vivo to release the active 4-sulfamoylbenzoic acid, suggesting a possible role as a prodrug. However, no research has been published to confirm this hypothesis or to explore the integration of this compound into more advanced targeted delivery systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Pentyl 4-sulfamoylbenzoate, and how can reaction parameters be systematically optimized?

- Methodological Answer : Synthesis typically involves esterification of 4-sulfamoylbenzoic acid with pentanol under acid catalysis. To optimize yield, vary parameters such as molar ratios (1:1.2 to 1:2.5 acid-to-alcohol), temperature (80–120°C), and catalyst concentration (e.g., 1–5% H₂SO₄). Use HPLC-MS to monitor reaction progress and identify intermediates . Kinetic studies (e.g., time-sampled NMR) can resolve competing side reactions like sulfonamide hydrolysis .

Q. How can researchers characterize the physicochemical properties of this compound for reproducibility?

- Methodological Answer : Key properties include logP (partition coefficient), solubility in polar/aprotic solvents, and thermal stability. Use shake-flask methods with HPLC quantification for solubility profiling (e.g., in DMSO, ethanol, or water) . Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess melting/decomposition points. Reference NIST data for cross-validation of spectroscopic results (e.g., FTIR, ¹H/¹³C NMR) .

Q. What analytical techniques are critical for purity assessment, and how can batch-to-batch variability be minimized?

- Methodological Answer : Employ reverse-phase HPLC with UV detection (λ = 254 nm) for purity checks. Column choice (C18 vs. phenyl-hexyl) affects resolution of sulfonamide-related impurities. For trace impurities, use LC-QTOF-MS to identify structural analogs (e.g., incomplete esterification byproducts). Standardize purification via recrystallization (solvent: ethanol/water mixtures) and document crystallization conditions (e.g., cooling rates) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?

- Methodological Answer : Compare derivatives with varied alkyl chain lengths (e.g., methyl to heptyl esters) and sulfonamide substitutions. Use in vitro assays (e.g., enzyme inhibition kinetics for carbonic anhydrase) to correlate lipophilicity (logP) with activity. Molecular docking (AutoDock Vina) identifies binding interactions, while QSAR models (e.g., CoMFA) predict optimal substituents . Include controls for metabolic stability (e.g., liver microsome assays) .

Q. What strategies resolve contradictions in solubility data across different experimental conditions?

- Methodological Answer : Discrepancies may arise from solvent polarity, temperature, or pH. Replicate studies using standardized buffers (e.g., PBS at pH 7.4) and report temperature-controlled conditions. Apply Hansen Solubility Parameters (HSP) to predict miscibility gaps. For pH-dependent solubility, use potentiometric titration (e.g., Sirius T3) to measure pKa and intrinsic solubility .

Q. How can researchers validate analytical methods for this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Follow ICH Q2(R1) guidelines for validation. Spike analyte into plasma/tissue homogenates and assess recovery via matrix-matched calibration curves. Optimize SPE protocols (C18 or mixed-mode sorbents) to minimize matrix interference. Cross-validate using orthogonal techniques (e.g., LC-MS vs. GC-MS) and report limits of detection (LOD) and quantification (LOQ) .

Q. What experimental designs are effective for studying metabolic pathways and degradation products?

- Methodological Answer : Use radiolabeled ¹⁴C-Pentyl 4-sulfamoylbenzoate in hepatocyte incubations. Track metabolites via radio-HPLC and HRMS. For environmental degradation, simulate hydrolytic/photolytic conditions (e.g., UV light at 254 nm, pH 3–9 buffers). Identify stable degradation products using QSAR-based toxicity predictions (e.g., TEST software) .

Data Management and Reproducibility

Q. How should researchers address open-data requirements while ensuring patient/participant privacy in preclinical studies?

- Methodological Answer : Anonymize datasets by removing identifiers and aggregating metadata. Use controlled-access repositories (e.g., Zenodo) with embargo periods. For structural data, share crystallographic files (CIF) and spectral libraries (JCAMP-DX format). Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) and document metadata using ISA-Tab standards .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Report EC₅₀/LC₅₀ values with 95% confidence intervals. For non-monotonic responses, apply benchmark dose (BMD) modeling. Include sensitivity analyses (e.g., Monte Carlo simulations) to address variability .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.